3-O-Acetyloleanderolide
Description
3-O-Acetyloleanderolide (CAS: 62498-83-3; Molecular Formula: C₃₂H₅₀O₅) is a triterpenoid lactone primarily isolated from Tripterygium wilfordii (雷公藤), a plant traditionally used in Chinese medicine for its anti-inflammatory and immunosuppressive properties . The compound is characterized by a highly oxygenated oleanane-type skeleton with an acetyl group at the C-3 position and a lactone ring at C-28 . Its molecular weight is approximately 514.8 g/mol, and it is available as a reference standard with purity ≥95% .
Properties
IUPAC Name |
[(1S,4S,5R,8R,10S,13R,14R,16S,17S,18R)-16-hydroxy-4,5,9,9,13,20,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-19(33)36-24-10-11-28(6)20(27(24,4)5)9-12-29(7)21(28)17-23(34)32-22-18-26(2,3)13-15-31(22,25(35)37-32)16-14-30(29,32)8/h20-24,34H,9-18H2,1-8H3/t20-,21+,22+,23-,24-,28-,29+,30-,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSFDBPTPLSWRM-KXNUYETHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(C45C3(CCC6(C4CC(CC6)(C)C)C(=O)O5)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C[C@@H]([C@@]45[C@]3(CC[C@@]6([C@H]4CC(CC6)(C)C)C(=O)O5)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267015 | |
| Record name | 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62498-83-3 | |
| Record name | 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62498-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-O-Acetyloleanderolide can be synthesized through the acetylation of oleanderolide. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation of the 3-OH group .
Industrial Production Methods: Industrial production of this compound involves the extraction of oleanderolide from the herbs of Tripterygium wilfordii, followed by its acetylation. The process includes several purification steps to obtain the compound in high purity. The final product is usually obtained as a powder and can be stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 3-O-Acetyloleanderolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
3-O-Acetyloleanderolide has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research has shown that this compound exhibits anti-inflammatory and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-O-Acetyloleanderolide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating signaling pathways related to inflammation and cell proliferation. It has been shown to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparison
The following table highlights key structural differences between 3-O-Acetyloleanderolide and related triterpenoids:
Key Observations :
- Acetylation: this compound and 3-O-Acetyloleanolic Acid share a C-3 acetyl group, but differ in the C-28 functional group (lactone vs. carboxylic acid) .
- Ring Systems: this compound contains a lactone ring absent in diterpenoids like 3-Acetoxy-8(17),13E-Labdadien-15-oic Acid .
This compound
- Anti-inflammatory Activity : Demonstrated inhibition of NF-κB signaling in macrophage models, comparable to dexamethasone in suppressing TNF-α production .
- Cytotoxicity: IC₅₀ values of 12.5 μM against human hepatocellular carcinoma (HepG2) cells, attributed to apoptosis induction via caspase-3 activation .
3-O-Acetyloleanolic Acid
- Antiviral Activity : Inhibited hepatitis B virus (HBV) replication at 10 μM in vitro, likely through interference with viral DNA synthesis .
- Lower Toxicity : Reduced cytotoxicity (IC₅₀ > 50 μM in HepG2) compared to this compound, suggesting functional group modifications alter bioactivity .
3-Acetoxy-5-Methoxystilbene
- Antioxidant Properties : Scavenged DPPH radicals with EC₅₀ = 45 μM, outperforming resveratrol (EC₅₀ = 65 μM) .
Biological Activity
3-O-Acetyloleanderolide, a derivative of oleanderolide, is a compound of significant interest due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article examines its biological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic potential.
Chemical Structure and Synthesis
This compound is chemically characterized as C32H50O5. It is synthesized through the acetylation of oleanderolide using acetic anhydride as the acetylating agent, often in the presence of a catalyst like pyridine. This selective acetylation at the 3-OH position enhances its stability and bioactivity compared to its non-acetylated counterparts.
The biological activity of this compound is attributed to its interaction with various molecular targets involved in inflammation and cancer progression. It has been shown to inhibit specific enzymes and receptors, modulating signaling pathways related to cell proliferation and inflammatory responses. This compound exhibits anti-inflammatory and anticancer properties, making it a candidate for drug development .
1. Anti-Inflammatory Activity
Research indicates that this compound possesses significant anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation. In vitro studies have demonstrated its effectiveness in reducing nitric oxide production in LPS-stimulated macrophages, indicating a potential role in treating inflammatory diseases .
2. Anticancer Properties
The compound has shown cytotoxic effects against various cancer cell lines. Studies reveal that it induces apoptosis in tumor cells while exhibiting lower toxicity towards non-tumoral cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell cycle progression, making it a promising candidate for cancer therapy .
3. Antioxidant Activity
This compound has been evaluated for its antioxidant capacity. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage in cells. This property supports its potential use in preventing diseases associated with oxidative damage .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds known for their biological activities:
| Compound | Structure Type | Main Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Triterpenoid | Anti-inflammatory, Anticancer | Acetylation at 3-OH position |
| Oleanolic Acid | Triterpenoid | Anti-inflammatory | Known farnesoid X receptor modulator |
| Ursolic Acid | Triterpenoid | Anticancer | Similar bioactivity |
| Betulinic Acid | Triterpenoid | Antiviral, Anticancer | Unique antiviral properties |
Case Studies
Several studies have documented the effects of this compound:
- Study on Anti-Inflammatory Effects : A study published in MDPI highlighted that this compound significantly reduced inflammatory markers in vitro, demonstrating potential application in chronic inflammatory conditions .
- Cytotoxicity Against Cancer Cells : In research conducted on various cancer cell lines, this compound exhibited a GI50 value indicating potent cytotoxicity, particularly against breast cancer cells (GI50 = 18 μg/mL) compared to non-tumoral VERO cells (GI50 = 32 μg/mL) .
- Antioxidant Mechanism Study : Another study assessed its antioxidant capabilities using DPPH assays, confirming its effectiveness in scavenging free radicals and suggesting implications for oxidative stress-related diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
